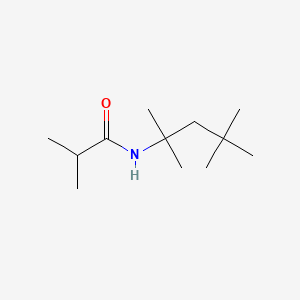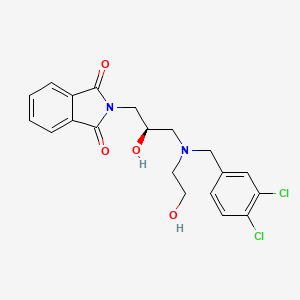
(R)-2-(3-((3,4-Dichlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(3-((3,4-Dichlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione is a complex organic compound that features a combination of aromatic and aliphatic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-((3,4-Dichlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione typically involves multi-step organic reactions. The process may start with the preparation of the isoindoline-1,3-dione core, followed by the introduction of the 3,4-dichlorobenzyl group and the 2-hydroxyethylamino group. Common reagents used in these steps include chlorinating agents, reducing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl groups in the isoindoline-1,3-dione core, potentially forming alcohols.
Substitution: Nucleophilic substitution reactions could occur at the aromatic rings, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, ammonia.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the creation of novel materials with specific properties.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its ability to interact with biological molecules could make it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ®-2-(3-((3,4-Dichlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(3-(Benzylamino)-2-hydroxypropyl)isoindoline-1,3-dione: Similar structure but lacks the dichlorobenzyl group.
®-2-(3-((4-Chlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione: Similar structure with a single chlorine atom on the benzyl group.
Uniqueness
The presence of the 3,4-dichlorobenzyl group in ®-2-(3-((3,4-Dichlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione may confer unique chemical and biological properties, such as increased binding affinity to certain targets or enhanced stability.
Propriétés
Formule moléculaire |
C20H20Cl2N2O4 |
|---|---|
Poids moléculaire |
423.3 g/mol |
Nom IUPAC |
2-[(2R)-3-[(3,4-dichlorophenyl)methyl-(2-hydroxyethyl)amino]-2-hydroxypropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H20Cl2N2O4/c21-17-6-5-13(9-18(17)22)10-23(7-8-25)11-14(26)12-24-19(27)15-3-1-2-4-16(15)20(24)28/h1-6,9,14,25-26H,7-8,10-12H2/t14-/m1/s1 |
Clé InChI |
PCSQJPSIYVUASZ-CQSZACIVSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](CN(CCO)CC3=CC(=C(C=C3)Cl)Cl)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CN(CCO)CC3=CC(=C(C=C3)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Chlorophenyl)(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline](/img/structure/B14008070.png)
![4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid](/img/structure/B14008084.png)


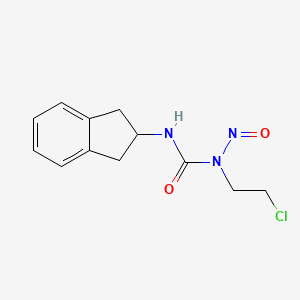
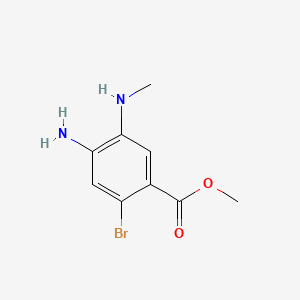

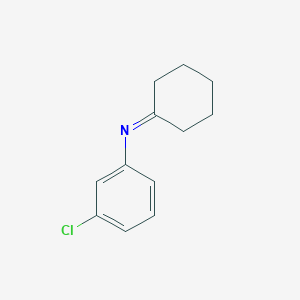
![7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14008118.png)
![4-[(E)-(2,3-Dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B14008122.png)

![7-(4-Chlorophenyl)-5-methyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B14008126.png)
